Benzathine(1+)

Description

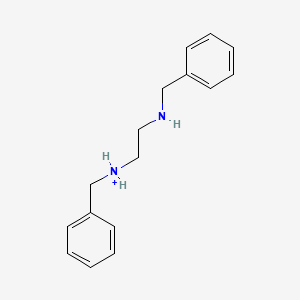

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21N2+ |

|---|---|

Molecular Weight |

241.35 g/mol |

IUPAC Name |

benzyl-[2-(benzylamino)ethyl]azanium |

InChI |

InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/p+1 |

InChI Key |

JUHORIMYRDESRB-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)C[NH2+]CCNCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C[NH2+]CCNCC2=CC=CC=C2 |

Origin of Product |

United States |

**synthetic Methodologies and Chemical Derivatization of the Benzathine Cation**

Established Synthetic Pathways to the Benzathine Cation Moiety

The foundational methods for producing N,N'-dibenzylethylenediamine rely on both electrochemical and traditional chemical reduction techniques.

A notable method for preparing benzathine involves an electroorganic synthesis process. researchgate.net This approach utilizes a combination of electrochemical hydrogenation and Kolbe electrolysis. researchgate.net In this process, cyanobenzene serves as the starting material. researchgate.net The synthesis is conducted in an undivided cell containing nickel and platinum electrodes in the presence of methanolic sodium methoxide. researchgate.net This electrochemical strategy is highlighted for its good yields and for being more environmentally friendly than some traditional methods, as it can avoid the need for high-pressure hydrogenation equipment and hazardous chemical reagents. researchgate.net The process can generate the required hydrogen in situ. researchgate.net Favorable conditions for this type of electrochemical nitrile hydrogenation include slightly elevated temperatures (around 45°C) and low current densities (10 mA/cm²). researchgate.net

The Kolbe electrolysis and related non-Kolbe processes, which involve the anodic oxidation of carboxylic acids, are recognized as valuable tools for forming new chemical bonds to create value-added molecules, including benzathine and its derivatives. researchgate.net

Table 1: Electrochemical Synthesis Parameters for Benzathine

| Parameter | Specification | Source |

|---|---|---|

| Starting Material | Cyanobenzene | researchgate.net |

| Key Processes | Electrochemical Hydrogenation, Kolbe Electrolysis | researchgate.net |

| Cell Type | Undivided Cell | researchgate.net |

| Anode | Platinum (Pt) | researchgate.net |

| Cathode | Nickel (Ni) | researchgate.net |

| Solvent/Electrolyte | Methanolic Sodium Methoxide | researchgate.net |

| Catalyst | Raney Ni (for hydrogenation) | researchgate.net |

The most direct and widely cited conventional method for preparing N,N'-dibenzylethylenediamine is through the chemical reduction of N,N'-dibenzalethylenediamine. google.com This precursor is typically synthesized by reacting ethylenediamine (B42938) with benzaldehyde (B42025). google.comgoogle.com

The subsequent reduction of N,N'-dibenzalethylenediamine can be accomplished via catalytic hydrogenation. google.com A common procedure involves dissolving the N,N'-dibenzalethylenediamine in a lower alkyl acetate, such as ethyl acetate, and subjecting the solution to hydrogen gas in the presence of a hydrogenation catalyst like platinum oxide. google.com This process is typically carried out at room temperature (20-25°C) under hydrogen pressure. google.com A key advantage of this method is that the resulting N,N'-dibenzylethylenediamine is often substantially free from by-products and can be directly converted to its acid salts without extensive purification. google.com

Once the N,N'-dibenzylethylenediamine base is formed, it can be readily converted into a salt, such as the diacetate salt. google.com This is achieved by reacting the hydrogenation product with acetic acid. google.com The resulting benzathine diacetate salt can then be used in subsequent reactions, such as salt metathesis, to form salts with acidic pharmaceutical compounds. rsc.org For instance, benzathine foscarnet (B613817) microcrystals have been synthesized via a salt metathesis reaction between foscarnet sodium and N,N'-dibenzylethylenediamine diacetate. rsc.org

Electrochemical Synthetic Approaches

Novel and Sustainable Synthetic Strategies for Benzathine Cation

The pursuit of green and sustainable chemistry has led to the development of more efficient and environmentally benign synthetic methods. The electrochemical synthesis of benzathine, as detailed previously, stands out as a prime example of a sustainable strategy. researchgate.net This method's ability to be performed without an external supply of pressurized gas by generating hydrogen in situ, coupled with its avoidance of high-pressure equipment and hazardous chemicals, makes it an economical and environmentally friendly alternative to traditional routes. researchgate.net

Another process improvement focuses on refining conventional hydrogenation. A patented process describes the hydrogenation of crude benzalethylenediamine in a manner that it is substantially free from the by-product 1,3-dibenzyl-2-phenyltetrahydroimidazole. google.com This allows the hydrogenation product to be reacted directly with acetic acid to form the diacetate salt without further purification, a strategy that avoids the production of large volumes of polluted wastewater associated with older purification techniques. google.com Such process optimizations that minimize waste and purification steps are central to the principles of sustainable chemical manufacturing.

Rational Design and Synthesis of Benzathine Cation Analogues and Derivatives

The N,N'-dibenzylethylenediamine structure serves as a versatile scaffold for the synthesis of various analogues and derivatives. This allows for the rational design of new molecules with specific physicochemical or catalytic properties.

The derivatization of the benzathine cation (N,N'-dibenzylethylenediamine) can lead to new compounds with distinct chemical functionalities and properties. The study of these derivatives reveals structure-activity relationships in a non-biological context, such as their performance as ligands in coordination chemistry or their reactivity patterns.

For example, N,N'-dibenzylethylenediamine is used as a ligand in the synthesis of coordination compounds. Research has demonstrated the synthesis and characterization of copper coordination compounds that incorporate the N,N'-dibenzylethylenediamine ligand, examining their resulting crystal structures and catalytic activities. The specific arrangement of the benzyl (B1604629) groups and the ethylenediamine backbone influences how the molecule coordinates with a metal center, which in turn dictates the catalytic properties of the resulting complex.

The reactivity of the diamine itself can be exploited to create more complex heterocyclic structures. The reaction of N,N'-dibenzylethylenediamine with glyoxal, for instance, has been studied to understand the products formed, which include various bicyclic and tricyclic aminals. acs.org The rational design of these derivatives is guided by fundamental principles of chemical reactivity, where structural modifications predictably lead to new compounds. nih.gov This principle allows chemists to design analogues where the structure is tailored to achieve a desired chemical property or reactivity. nih.govepo.org

Table 2: Examples of Benzathine (N,N'-dibenzylethylenediamine) Derivatives

| Derivative Class | Description | Application/Property Studied | Source(s) |

|---|---|---|---|

| Metal Coordination Complexes | N,N'-dibenzylethylenediamine acts as a ligand coordinating with metal ions like Copper (Cu). | Crystal structure analysis and catalytic activities. | |

| Heterocyclic Adducts | Products formed from the reaction of the diamine with aldehydes like glyoxal. | Synthesis of complex molecular architectures (e.g., dioxatetraazaperhydroanthracenes). | acs.org |

| Pharmaceutical Salts | The dication forms salts with acidic drug molecules (e.g., cefonicid (B1209232), foscarnet). | Modification of physicochemical properties like solubility for sustained release. | rsc.orggoogle.com |

The parent molecule, N,N'-dibenzylethane-1,2-diamine, is achiral and does not have stereoisomers. However, stereocenters can be introduced into its derivatives through synthetic modification. The principles of stereoselective synthesis are employed to control the three-dimensional arrangement of atoms in these new, chiral analogues. ethz.ch

Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities (enantiomers or diastereomers). ethz.ch This is crucial when designing complex molecules where the specific stereochemistry dictates the molecule's properties. Methodologies to achieve this include using chiral starting materials, employing chiral auxiliaries, or utilizing enantioselective reagents and catalysts. ethz.ch

**computational and Theoretical Investigations of the Benzathine Cation**

Quantum Chemical Studies of Benzathine Cation Electronic Structure and Reactivity

Quantum chemical methods are essential for understanding the distribution of electrons and the resulting chemical properties of a molecule. These ab initio ("from the beginning") and Density Functional Theory (DFT) approaches solve approximations of the Schrödinger equation to determine molecular properties. nih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density, rather than the more complex many-electron wavefunction. youtube.commdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large organic cations like benzathine. mdpi.comnih.gov

A DFT study of the benzathine cation would typically begin with geometry optimization to find the lowest energy structure. orientjchem.org For the benzathine cation, this would involve determining the optimal bond lengths, bond angles, and dihedral angles. The crystal structure of N,N'-dibenzylethylenediammonium dichloride reveals that the cation adopts an all-trans conformation in its methylene-ammonium backbone in the solid state. researchgate.net DFT calculations in the gas phase or with a solvent model could verify if this extended conformation is also the most stable in the absence of crystal packing forces.

Further DFT calculations could map the cation's electrostatic potential surface, identifying electron-rich and electron-poor regions. The two ammonium (B1175870) centers are expected to be the most electron-deficient (most positive) areas, while the phenyl rings would represent regions of delocalized π-electrons. Natural Population Analysis (NPA) or similar charge analysis methods can quantify the partial atomic charges on each atom, providing insight into the charge distribution. orientjchem.org

Table 1: Illustrative DFT-Calculated Properties for the Benzathine Cation

This table presents hypothetical, yet typical, data that would be obtained from a DFT calculation on the benzathine cation, using a common functional like B3LYP with a 6-31G(d,p) basis set.

| Property | Illustrative Calculated Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the optimized geometry. |

| Dipole Moment | ~0 D (for symmetric conformer) | A measure of the overall polarity of the molecule. A symmetric, anti-conformation would have no net dipole. |

| N-C Bond Length (ethyl) | ~1.49 Å | The length of the bond between the nitrogen and the ethyl group carbon. |

| C-C Bond Length (ethyl) | ~1.53 Å | The length of the central carbon-carbon bond in the ethylene (B1197577) bridge. |

| N-C Bond Length (benzyl) | ~1.48 Å | The length of the bond between the nitrogen and the benzylic carbon. |

| NPA Charge on N atom | ~-0.4 e | The partial charge on the nitrogen atom, indicating its electron density. |

| NPA Charge on H (N-H) | ~+0.45 e | The partial charge on the acidic protons of the ammonium group. |

Note: The values in this table are illustrative and represent typical results for similar organic cations. They are not from a published study on the benzathine cation.

Ab initio calculations are based on first principles of quantum mechanics without using experimental data for parametrization. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, though at a higher computational cost than DFT. aps.org

For the benzathine cation, ab initio calculations could be used to:

Accurately determine the geometry: High-level ab initio methods can provide benchmark geometric parameters. libretexts.org

Calculate vibrational frequencies: These calculations predict the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies can confirm the nature of a stationary point on the potential energy surface (i.e., a true minimum or a transition state).

Investigate electronic excitations: Methods like Configuration Interaction (CI) or Time-Dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to the absorption of light in the UV-visible spectrum. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity.

For the benzathine cation, the HOMO would likely be localized on the π-systems of the two phenyl rings, as these are the highest-energy electrons. The LUMO, representing the lowest-energy site for accepting electrons, would be expected to have significant contributions from the σ* orbitals of the N-H and C-H bonds, particularly around the positively charged ammonium centers.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A DFT or ab initio calculation would provide precise energy values and visualizations of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for Benzathine Cation

This table shows representative HOMO and LUMO energy values that could be expected from a quantum chemical calculation.

| Orbital | Illustrative Energy (eV) | Description |

| HOMO | -10.5 eV | Energy of the highest occupied molecular orbital, likely associated with the phenyl rings. |

| LUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital, likely associated with the ammonium groups. |

| HOMO-LUMO Gap | 9.0 eV | The energy difference between the HOMO and LUMO, indicating high electronic stability. |

Note: The values in this table are illustrative and represent typical results for similar organic cations. They are not from a published study on the benzathine cation.

Ab Initio Calculations of Benzathine Cation Properties

Molecular Dynamics (MD) Simulations of Benzathine Cation Systems

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals conformational changes, solvation dynamics, and intermolecular interactions. wikipedia.org

The benzathine cation possesses significant conformational flexibility due to rotation around its various single bonds (C-C, C-N, and C-Ph). Conformational analysis aims to identify the stable 3D arrangements (conformers) and the energy barriers between them. mdpi.comauremn.org.br

An MD simulation of the benzathine cation, either in the gas phase or in a solvent, would reveal its preferred conformations and the timescale of transitions between them. Experimental evidence shows an "all-trans" backbone conformation in the solid state. researchgate.net MD simulations could explore whether other low-energy conformers, such as gauche arrangements in the ethylene backbone, exist in solution. auremn.org.br By analyzing the trajectory of dihedral angles over time, a potential energy surface can be constructed, mapping out the stable conformers and the transition states that separate them. nih.gov

The behavior of the benzathine cation in a solution, such as water, is governed by its interactions with the surrounding solvent molecules. MD simulations are exceptionally well-suited for studying these phenomena. maine.edu

In a simulation box containing one benzathine cation and numerous explicit water molecules, the formation of hydration shells around different parts of the cation can be observed. Key insights would include:

Hydrogen Bonding: The ammonium (N-H) groups are strong hydrogen bond donors. MD simulations can quantify the number of hydrogen bonds formed with water molecules, their average lifetime, and their geometry.

Hydrophobic Hydration: The phenyl rings are hydrophobic. The simulation would show how water molecules structure themselves around these nonpolar groups, forming a "hydrophobic hydration shell."

Ion-π Interactions: Although less common for a cation with localized charge centers, weak interactions between water molecules and the π-electron clouds of the phenyl rings could also be analyzed.

The simulation can also be used to calculate the radial distribution function (RDF), g(r), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the cation. For example, the RDF between the ammonium nitrogen and the water oxygen would show distinct peaks corresponding to the first and second hydration shells.

Conformational Dynamics of Benzathine Cation

Potential Energy Surface (PES) and Conformational Analysis of the Benzathine Cation

The study of a molecule's potential energy surface (PES) involves mapping its potential energy as a function of its geometric coordinates. arxiv.org For the benzathine dication, this analysis is crucial for identifying stable conformers (rotamers) and the transition states that connect them. wikipedia.orglibretexts.org The primary degrees of freedom are the dihedral angles along the N-CH2-CH2-N backbone and the C-N bonds linking the benzyl (B1604629) groups.

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to explore the PES. researchgate.netnih.gov By systematically rotating key dihedral angles and calculating the energy at each step, a map of the energy landscape can be constructed. auremn.org.br The minima on this surface correspond to stable or metastable conformations. For a molecule like the benzathine dication, several low-energy conformers are expected, differing in the orientation of the two benzyl groups relative to each other and to the ethylenediamine (B42938) bridge.

Key conformations include:

Anti (trans) conformation: The two benzyl groups are positioned on opposite sides of the ethylenediamine backbone. This is often the most stable conformer due to minimized steric hindrance.

Gauche (skew) conformation: The benzyl groups are in a staggered arrangement, typically higher in energy than the anti-conformer but often populated at room temperature.

Syn (eclipsed) conformation: The benzyl groups are on the same side, which is generally a high-energy state due to significant steric repulsion and is considered a transition state rather than a stable conformer.

The relative energies of these conformers and the rotational energy barriers between them determine the molecule's dynamic behavior in different environments. auremn.org.brnih.gov The presence of bulky benzyl groups suggests that the anti-conformation, which minimizes van der Waals repulsion, is likely the global minimum on the potential energy surface. Computational studies on similar flexible diamine or N-substituted glycine (B1666218) systems confirm that such extended conformations are energetically favored. nih.gov

Computational Prediction of Spectroscopic Properties for Benzathine Cation

Computational methods are invaluable for predicting and interpreting the spectra of molecules, providing a direct link between structure and spectroscopic signatures. nih.govresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov Computational simulations, typically using DFT, can predict the frequencies and intensities of these vibrations with considerable accuracy. frontiersin.orgnih.gov These calculations involve computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). github.io

For the benzathine dication, the simulated spectra would be characterized by several key vibrational modes. The table below presents a hypothetical, representative set of predicted vibrational frequencies for the major functional groups in the benzathine dication, based on typical frequency ranges observed for similar structures in computational studies. mpg.desapub.org

Table 1: Predicted Vibrational Frequencies for Key Modes of the Benzathine Dication This table is a representative example based on known vibrational frequencies for the constituent functional groups and is not derived from a specific published calculation on the benzathine dication itself.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (IR) | Predicted Frequency Range (cm⁻¹) (Raman) | Description of Motion |

|---|---|---|---|

| N-H Stretch | 3100 - 3250 | 3100 - 3250 | Stretching of the ammonium N-H bonds. |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Stretching of C-H bonds on the benzene (B151609) rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Symmetric and asymmetric stretching of CH₂ groups. |

| C=C Aromatic Stretch | 1450 - 1600 | 1450 - 1600 | In-plane stretching of carbon-carbon bonds in the benzene rings. |

| CH₂ Bend (Scissoring) | 1440 - 1480 | 1440 - 1480 | Bending motion of the ethylenediamine CH₂ groups. |

| C-N Stretch | 1100 - 1250 | 1100 - 1250 | Stretching of the benzyl-nitrogen and ethyl-nitrogen bonds. |

The precise frequencies and intensities would vary depending on the specific conformation (e.g., anti vs. gauche) being modeled. researchgate.net Anharmonic computations can further refine these predictions to achieve even better agreement with experimental spectra. frontiersin.org

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for predicting UV-Vis spectra, calculating the vertical excitation energies and the corresponding oscillator strengths (intensities) of electronic transitions. mdpi.combeilstein-journals.orgrespectprogram.org

The UV-Vis spectrum of the benzathine dication is expected to be dominated by transitions involving the π-electron systems of the two benzene rings. The primary electronic transitions would be π → π* transitions. Due to the presence of two phenyl groups, there might be excitonic coupling if the rings are close enough in space, potentially leading to splitting of the absorption bands.

A computational study using TD-DFT would predict the wavelength of maximum absorption (λ_max) and the intensity of the transitions. mdpi.com The results for the benzathine dication would likely resemble those of toluene (B28343) or ethylbenzene, but with modifications due to the diammonium structure. The table below shows a hypothetical prediction for the lowest energy electronic transitions.

Table 2: Hypothetical Predicted Electronic Transitions for the Benzathine Dication This table is a representative example based on typical TD-DFT results for substituted benzene derivatives and is not derived from a specific published calculation on the benzathine dication itself.

| Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | ~265 | ~0.005 | A weak π → π* transition, analogous to the ¹L_b band in benzene. |

| S₀ → S₂ | ~210 | ~0.20 | A strong π → π* transition, analogous to the ¹L_a band in benzene. |

The solvent environment can significantly influence the electronic spectra, and computational models often incorporate a polarizable continuum model (PCM) to account for these effects. beilstein-journals.orgmdpi.com The accuracy of the predicted λ_max can be improved by benchmarking different functionals and basis sets against experimental data for related compounds. mdpi.comchemrxiv.org

**advanced Spectroscopic and Crystallographic Elucidation of Benzathine Cation Structures**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of the Benzathine Cation

High-resolution NMR spectroscopy is a fundamental tool for elucidating the molecular structure of the benzathine cation. It provides precise information regarding the chemical environment of each nucleus, primarily ¹H and ¹³C, through parameters like chemical shift, spin-spin coupling, and peak integration. nih.gov

While one-dimensional (1D) NMR spectra provide foundational data, complex molecules often exhibit overlapping signals that are difficult to resolve. ipb.pt Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), resolve these ambiguities by spreading signals across two or more frequency dimensions, revealing correlations between different nuclei. marquette.edu For the benzathine cation, an HSQC experiment would correlate each proton signal with the carbon atom to which it is directly attached, providing unambiguous assignment of the ¹H and ¹³C spectra. ipb.pt

Although detailed multi-dimensional studies specifically on the benzathine cation are not widely published, the analysis of its 1D spectra forms the basis for such assignments. In the ¹H NMR spectrum of cefonicid (B1209232) benzathine salt recorded in DMSO-d₆, the aromatic protons of the benzyl (B1604629) groups appear as a multiplet in the 7.0–8.0 ppm range. nih.gov The methylene (B1212753) protons of the benzyl groups (Ar-CH₂-N) present as an AB system at 4.27 and 4.23 ppm, while the ethylenediamine (B42938) bridge protons (-NCH₂CH₂N-) show signals at 4.11 and 3.17 ppm. nih.gov The corresponding ¹³C NMR spectrum shows the benzylic carbon (Ar-CH₂) at 51.54 ppm and the ethylenic carbons (-CH₂N) at 44.60 ppm. nih.gov

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Phenyl (Ar-H) | 7.0 - 8.0 (m) | 130.86, 129.12, 128.42, 127.96 | nih.gov |

| Benzylic (Ar-CH₂) | 4.27, 4.23 (AB system) | 51.54 | nih.gov |

| Ethylenediamine (-CH₂N-) | 4.11 (s), 3.17 (s) | 44.60 | nih.gov |

| Ammonium (B1175870) (N-H) | 8.0 - 7.0 (m, broad) | N/A | nih.gov |

| Table 1: Representative ¹H and ¹³C NMR chemical shifts for the Benzathine cation moiety in Cefonicid Benzathine Salt (in DMSO-d₆). nih.gov Data is illustrative of typical assignments. |

Solid-state NMR (ssNMR) is indispensable for studying the structure of materials in their solid form, including both crystalline and amorphous states where solution NMR is not applicable. googleapis.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly powerful for obtaining high-resolution spectra of less abundant nuclei like ¹³C. beilstein-journals.orgresearchgate.net The ssNMR spectrum provides insights into the local environment and conformation of the benzathine cation within a crystal lattice, which can differ significantly from its state in solution. rsc.org

The application of ¹³C CP-MAS has been noted in the characterization of various benzathine salts. googleapis.comgoogle.com Variations in the ¹³C chemical shifts and peak linewidths between different solid forms can reveal differences in molecular packing, conformation, and the presence of polymorphism. beilstein-journals.org For instance, the ¹³C CP-MAS spectrum of a Resmetirom benzathine salt has been reported as a characterization method for its solid form. google.com While specific spectral data is proprietary, the use of the technique underscores its importance in distinguishing between different solid-state phases and confirming the structural integrity of the cation in the lattice.

Multi-dimensional NMR for Complex Structural Assignments

X-ray Crystallography of Benzathine Cation Salts and Cocrystals

X-ray crystallography provides the most definitive information about the three-dimensional structure of the benzathine cation in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density can be generated, revealing atomic coordinates, bond lengths, bond angles, and torsional angles.

The crystal structure of a salt is determined by how the constituent ions, in this case, the benzathine dication and a counter-anion, pack together to form a stable, repeating lattice. This packing is governed by a complex interplay of forces including electrostatic interactions, hydrogen bonds, and van der Waals forces.

| Parameter | Value for Benzathine Foscarnet (B613817) | Reference |

| Chemical Formula | C₁₇H₂₁N₂O₅P | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| a (Å) | 6.7932 (3) | rsc.org |

| b (Å) | 10.6086 (5) | rsc.org |

| c (Å) | 24.6911 (12) | rsc.org |

| β (°) | 92.860 (4) | rsc.org |

| Volume (ų) | 1777.18 (14) | rsc.org |

| Z (formula units/cell) | 4 | rsc.org |

| Table 2: Selected crystallographic data for Benzathine Foscarnet at 100 K. rsc.org This data provides the fundamental dimensions of the unit cell. |

Hydrogen bonds are a dominant directional force in the crystal structures of benzathine salts, playing a critical role in their supramolecular assembly. mdpi.comnih.gov The two secondary ammonium groups of the benzathine cation are potent hydrogen bond donors (N⁺-H). They readily interact with hydrogen bond acceptors on the counter-anion, such as oxygen or halide atoms. nih.govnih.gov

Analysis of Crystalline Packing and Lattice Interactions

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Analysis of Benzathine Cation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. utoronto.ca These methods are complementary: FTIR measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in molecular polarizability. nih.gov Together, they provide a detailed fingerprint of the functional groups and skeletal structure of the benzathine cation.

The spectra are sensitive to the cation's conformation and its interactions with the surrounding environment. For example, the formation of hydrogen bonds involving the N-H groups leads to a characteristic shift in their stretching frequency (typically to lower wavenumbers, a "redshift") and a broadening of the corresponding absorption band in the FTIR spectrum. mdpi.com The characteristic N-H stretching vibrations in secondary amines are typically observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. researchgate.net The bending mode of C-H bonds in the methyl groups of quaternary ammonium moieties, which are structurally similar to the protonated amines in benzathine, can be identified around 1480 cm⁻¹. researchgate.net Analysis of these bands across different benzathine salts can reveal subtle differences in crystal packing and hydrogen bonding strength.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch (Ammonium) | 3300 - 3500 (often broad) | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| C-H Bend (Ammonium adjacent) | ~1480 | FTIR |

| Phenyl Ring Modes | 1400 - 1600 | FTIR, Raman |

| Table 3: General regions for characteristic vibrational frequencies relevant to the Benzathine cation. researchgate.netresearchgate.net Specific peak positions can vary based on the salt form and physical state. |

Mass Spectrometry for Structural Characterization and Fragmentation Pathways of Benzathine Cation

Mass spectrometry (MS) is a powerful analytical technique indispensable for the structural elucidation of chemical compounds. It provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of a molecule's structure through the analysis of its fragmentation patterns. In the context of the benzathine cation, which is the diprotonated form of N,N'-dibenzylethylenediamine, mass spectrometry confirms the compound's identity and reveals its inherent structural vulnerabilities under energetic conditions.

The analysis is typically performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). In GC-MS, electron ionization (EI) is commonly employed. This high-energy process often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. In contrast, LC-MS often utilizes softer ionization techniques like electrospray ionization (ESI), which typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated molecule [M+H]⁺. For the neutral N,N'-dibenzylethylenediamine molecule (C₁₆H₂₀N₂), the exact mass is 240.16 Da. nih.govnih.gov

Upon ionization in a mass spectrometer, the benzathine molecular ion ([C₁₆H₂₀N₂]⁺˙) is formed at an m/z of 240. The subsequent fragmentation is dictated by the principles of ion stability, where cleavage occurs at the weakest bonds and results in the formation of stable carbocations or radical cations. wikipedia.orgmsu.edu The fragmentation of the benzathine cation is characterized by specific bond cleavages that are consistent with its structure.

Key Fragmentation Pathways:

Molecular Ion Peak: The molecular ion ([M]⁺˙) for N,N'-dibenzylethylenediamine appears at m/z 240, confirming the molecular weight of the neutral compound. nih.gov In techniques like ESI, the protonated molecule [M+H]⁺ would be observed at m/z 241.

Alpha-Cleavage: A dominant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For the benzathine structure (C₆H₅CH₂NHCH₂CH₂NHCH₂C₆H₅), the most significant fragmentation is the cleavage of the C-C bond within the ethylenediamine bridge. This symmetrical cleavage is highly favorable as it breaks the molecule into two stable, identical fragments. This fragmentation results in the base peak in the spectrum.

[M]⁺˙ → [C₈H₁₀N]⁺ + C₈H₁₀N˙

This cleavage produces a resonance-stabilized cation with an m/z of 120. This fragment, [C₆H₅CH₂NHCH₂]⁺, is the most abundant ion observed in the mass spectrum of benzathine, as documented in spectral library data. nih.gov

Formation of Tropylium (B1234903) Ion: Another characteristic fragmentation pathway for compounds containing a benzyl group is the formation of the highly stable tropylium ion ([C₇H₇]⁺). This occurs through the cleavage of the benzylic C-N bond, followed by rearrangement of the resulting benzyl cation.

[M]⁺˙ → [C₇H₇]⁺ + •CH₂NHCH₂CH₂NHCH₂C₆H₅

The tropylium ion is observed at an m/z of 91 and is a hallmark indicator of a benzyl moiety within a molecule's structure.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the benzathine cation's core structure: two benzyl groups linked by an ethylenediamine bridge.

Table of Key Fragments in the Mass Spectrum of Benzathine

This interactive table summarizes the major ions observed during the mass spectrometric analysis of N,N'-dibenzylethylenediamine and their proposed structures.

| m/z Ratio | Proposed Fragment Ion | Formula | Structural Significance |

| 240 | Molecular Ion | [C₁₆H₂₀N₂]⁺˙ | Confirms the molecular weight of the parent molecule. |

| 120 | Benzylaminoethyl cation | [C₈H₁₀N]⁺ | Base peak; indicates symmetrical cleavage of the ethylenediamine bridge. nih.gov |

| 91 | Tropylium ion | [C₇H₇]⁺ | Confirms the presence of the benzyl group. |

**interactions and Supramolecular Chemistry of the Benzathine Cation**

Non-Covalent Interactions Involving the Benzathine Cation

The non-covalent interactions of the benzathine cation are primarily driven by its charged ammonium (B1175870) groups and its aromatic phenyl rings. These features allow for a range of attractive forces that dictate its association with other molecules and ions.

A significant non-covalent interaction involving the benzathine cation is the cation-pi interaction. caltech.eduwikipedia.org This occurs between the positively charged ammonium centers of the benzathine cation and the electron-rich faces of aromatic systems. caltech.eduwikipedia.org The phenyl groups within the benzathine structure itself can also participate in these interactions, though the primary role is often as a guest cation interacting with other pi systems.

The strength of cation-pi interactions is comparable to that of hydrogen bonds and salt bridges, making them a significant force in molecular recognition. wikipedia.orgnih.gov These interactions are characterized by a specific geometry, typically with the cation situated within 6 Å of the pi system at an angle of 60° to 90° relative to the plane of the aromatic ring. nih.gov The electrostatic attraction between the positive charge of the cation and the negative electrostatic potential on the face of the pi system is a major contributor to the stability of these complexes. caltech.edu In the context of the benzathine cation, its two positive charges can lead to strong binding with host molecules that possess multiple aromatic surfaces.

Research has shown that cation-pi interactions are crucial in various biological systems for molecular recognition, such as the binding of neurotransmitters to their receptors. caltech.edu The principles of cation-pi interactions are also leveraged in the design of synthetic receptors for specific cationic guests. caltech.edu

Hydrogen bonding and electrostatic interactions are paramount in defining the supramolecular chemistry of the benzathine cation. nih.govd-nb.info The ammonium groups of the benzathine cation are potent hydrogen bond donors, readily interacting with hydrogen bond acceptors such as halides or the oxygen atoms of solvent molecules like water. nih.govfresnostate.edu

In the solid-state structure of N,N'-dibenzylethylenediammonium dichloride, strong charge-assisted intermolecular N—H⋯Cl hydrogen bonds are the primary packing interaction. nih.gov These interactions exhibit near-linear N—H⋯Cl bond angles, indicative of their strength. nih.gov The interplay of these strong hydrogen bonds, along with weaker C—H⋯Cl interactions, results in a layered supramolecular architecture. nih.gov

The electrostatic attraction between the dicationic benzathine and anionic species is a powerful driving force for the formation of host-guest complexes and larger assemblies. libretexts.org This interaction is not limited to simple anions; it can also involve more complex, negatively charged species. The combination of directional hydrogen bonds and non-directional electrostatic forces allows for the formation of well-defined and stable supramolecular structures. nih.govmdpi.com

| Interaction Type | Donor/Acceptor Groups in Benzathine | Typical Interacting Partners | Significance |

| Cation-Pi | Ammonium Cations (as cations) | Aromatic rings (e.g., benzene (B151609), tryptophan) | Molecular recognition, host-guest complex formation |

| Hydrogen Bonding | Ammonium groups (N-H donors) | Anions (e.g., Cl⁻), oxygen atoms (e.g., in water) | Crystal packing, formation of layered structures |

| Electrostatic | Dicationic charge | Anions, polar molecules | Driving force for complexation and self-assembly |

Cation-Pi Interactions and Their Role in Recognition

Host-Guest Chemistry and Molecular Recognition with Benzathine Cation

The principles of host-guest chemistry describe the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. wikipedia.org The benzathine cation, with its distinct size, shape, and charge, is an excellent candidate for selective binding by appropriately designed host molecules.

Macrocyclic hosts are a significant class of molecules designed for selective guest binding. rsc.orgnih.gov Their pre-organized cavities can be tailored to complement the size, shape, and electronic properties of a specific guest. For the dicationic benzathine, hosts containing aromatic units, such as cyclophanes or prismarenes, are particularly suitable due to the potential for cation-pi interactions. caltech.edunih.gov

The design of such hosts often involves creating a π-electron-rich cavity that can favorably interact with the positive charges of the benzathine cation. nih.gov The rigidity and conformational preferences of the macrocycle are also crucial factors that can enhance binding selectivity. mdpi.com By incorporating specific functional groups into the macrocyclic framework, chemists can fine-tune the binding affinity and selectivity for the benzathine cation over other similar guests. rsc.org

Molecular recognition between a host and the benzathine cation is a multifaceted process governed by a combination of non-covalent interactions. uu.se The initial attraction is often electrostatic, drawing the dicationic guest towards a negatively charged or polar host. libretexts.org

Once in proximity, more specific interactions come into play. Cation-pi interactions between the ammonium groups of the benzathine and aromatic panels of the host can provide significant binding energy and orient the guest within the host's cavity. caltech.edunih.gov Simultaneously, hydrogen bonds can form between the N-H groups of the benzathine and acceptor atoms on the host, further stabilizing the complex and imparting a high degree of structural definition. nih.govfresnostate.edu The hydrophobic effect can also play a role, particularly in aqueous environments, by driving the nonpolar benzyl (B1604629) groups of the benzathine into a less polar cavity. wikipedia.org

Design of Macrocyclic Hosts for Benzathine Cation Binding

Self-Assembly and Supramolecular Architectures Incorporating the Benzathine Cation

Self-assembly is the spontaneous organization of molecules or ions into ordered structures, driven by non-covalent interactions. nih.govrsc.org The benzathine cation, with its multiple interaction sites, can act as a building block for the construction of complex supramolecular architectures. nih.gov

In the solid state, the interplay of hydrogen bonding and electrostatic interactions can lead to the formation of extended networks. nih.govresearchgate.net For instance, in the presence of suitable anions, the benzathine cation can form one-dimensional chains or two-dimensional layers. nih.gov The phenyl groups can also engage in π-π stacking interactions, further stabilizing these assemblies. researchgate.net

The formation of these supramolecular structures is often a hierarchical process, where initial recognition events lead to the formation of smaller aggregates that then organize into larger, more complex architectures. rsc.org The specific geometry and connectivity of the resulting structure are dictated by the balance of the various non-covalent forces at play. rsc.org The study of these self-assembled systems provides insight into the fundamental principles of molecular organization and can lead to the development of new materials with tailored properties. nih.gov

Formation of Self-Assembled Systems

The self-assembly of molecules into well-defined, non-covalently bonded superstructures is a cornerstone of supramolecular chemistry. uoc.grnih.govmdpi.com These assemblies can range from discrete clusters to extended networks like micelles, vesicles, and hydrogels. mdpi.comimdea.orgmdpi.comnih.gov The driving forces for such processes include hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking. nih.gov

In the context of the benzathine cation, its primary and most documented form of self-assembly is the formation of crystalline salts. This crystallization is a highly specific self-assembly process where the benzathine cation and an anionic counterion organize into a highly ordered, three-dimensional lattice. While the formation of crystals is a fundamental example of supramolecular self-assembly, the literature available from the conducted research does not provide extensive evidence of the benzathine cation, on its own or as a primary driver, forming other types of self-assembled systems like micelles or supramolecular hydrogels. researchgate.netsci-hub.se Studies on micellar systems involving benzathine-containing compounds, such as benzathine penicillin G, have focused on the encapsulation of the entire poorly soluble salt within micelles formed by other surfactant molecules, like sodium deoxycholate, to enhance its apparent solubility. unesp.brunesp.brresearchgate.netresearchgate.net In these cases, the benzathine cation is part of the species being encapsulated rather than the molecule driving the micelle formation itself.

Crystal Engineering with Benzathine Cation as a Building Block

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov The benzathine cation is a valuable building block in this field, primarily used to form crystalline salts of active pharmaceutical ingredients (APIs). Its large size, specific shape, and the presence of hydrogen bond donors (the -NH₂⁺- groups) and hydrophobic regions (the benzyl groups) allow it to influence and control the crystal packing of anionic drug molecules.

A key application of the benzathine cation in crystal engineering is to modify the physicochemical properties of APIs, most notably their solubility. By forming a salt with the bulky and hydrophobic benzathine cation, the aqueous solubility of a drug can be significantly reduced. This strategy is deliberately employed to create long-acting, injectable formulations. The classic example is Benzathine Penicillin G, where the 2:1 combination of penicillin G anions with the benzathine dication forms a crystalline salt with very low solubility in water. nih.govnih.gov This low solubility allows for the slow release of penicillin G from the intramuscular injection site over a prolonged period. nih.govdrugfuture.com

The stability of the resulting crystalline form is another important aspect. A patent for the cefonicid (B1209232) salt of benzathine highlights that it is the first known crystalline form of this antibiotic. google.com The formation of this crystalline salt provides enhanced stability compared to the amorphous disodium (B8443419) salt, allowing for storage and transport without refrigeration and simplifying the purification process by eliminating the need for chromatography. google.com

A detailed example of crystal engineering with the benzathine cation is the formation of benzathine foscarnet (B613817) microcrystals. rsc.orgrsc.org A single-crystal X-ray diffraction study revealed the specific interactions and packing in the solid state. The crystal structure analysis provides concrete data on how the benzathine cation organizes with the foscarnet anion to form a stable, crystalline material. rsc.orgrsc.org

Table 1: Crystallographic Data for Benzathine Foscarnet rsc.orgrsc.org

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₂₃N₂O₅P |

| Formula Weight | 366.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 20.6241 (11) |

| b (Å) | 7.3309 (4) |

| c (Å) | 20.6485 (11) |

| β (°) | 90.532 (1) |

| Volume (ų) | 3121.8 (3) |

| Z | 8 |

| Temperature (K) | 100.00 (10) |

This table presents the crystallographic parameters determined for benzathine foscarnet, illustrating the defined structure achieved through crystal engineering.

The hydrogen bonding capabilities of the benzathine cation's two secondary ammonium groups are critical in directing the crystal packing. These groups act as hydrogen bond donors, interacting with acceptor sites on the anionic partner, such as carboxylate or phosphate (B84403) groups. These directed interactions, combined with van der Waals forces and potential π-π stacking from the benzyl rings, create a robust and predictable three-dimensional architecture. nih.govresearchgate.net

Interactions of Benzathine Cation with Anionic Species and Counterion Effects

The interaction of the benzathine cation with various anionic species is primarily governed by strong electrostatic interactions between the dicationic benzathine and the negatively charged anions. This salt formation is a widely used strategy to alter the properties of anionic drugs. The choice of the counterion is a critical decision in drug development, as it can significantly impact solubility, stability, dissolution rate, and bioavailability. agrovetmarket.com

The benzathine cation is specifically chosen when low aqueous solubility is desired. Its large, hydrophobic nature contributes to the formation of salts that are poorly soluble in water, which is ideal for creating depot injections that provide sustained release of a drug. nih.govagrovetmarket.com This is a prominent counterion effect.

A comparative study of penicillin V salts illustrates this effect clearly. The absorption and peak serum levels of penicillin V potassium were found to be significantly higher and achieved more rapidly than those of penicillin V benzathine. nih.gov This demonstrates that, while the active drug is the same, the choice of the counterion (potassium vs. benzathine) dictates the pharmacokinetic profile due to differences in solubility and absorption rates. nih.gov Similarly, the aqueous solubility of foscarnet is dramatically altered by the choice of cation. rsc.org

Table 2: Aqueous Solubility of Foscarnet Salts rsc.org

| Foscarnet Salt | Counterion | Aqueous Solubility (mM) |

|---|---|---|

| Sodium Foscarnet | Na⁺ | 260 |

| Benzathine Foscarnet | Benzathine²⁺ | 14.2 |

| Calcium Foscarnet | Ca²⁺ | 0.3 |

This table compares the aqueous solubility of foscarnet when paired with different counterions, highlighting the significant effect of the cation on this key physicochemical property.

**advanced Analytical Methodologies for Research on the Benzathine Cation**

Chromatographic Techniques for Advanced Separation and Purity Profiling

Chromatography stands as a cornerstone for the separation and quantification of the benzathine cation from related substances and degradation products. Its ability to resolve complex mixtures into individual components is indispensable for quality control and research.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of benzathine, often in its common salt form, benzathine penicillin G. curtin.edu.aunih.gov The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and detection. Reversed-phase HPLC is frequently employed, utilizing C18 columns. jfda-online.comnih.gov

Method validation is a critical step to ensure the analytical procedure is reliable, reproducible, and accurate for its intended purpose. jptcp.com Validation parameters typically include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). jfda-online.com For instance, a gradient elution HPLC method was developed to determine related substances in benzathine benzylpenicillin, which successfully separated benzathine and benzylpenicillin from other impurities with a limit of detection for benzathine of 2.5 ng. researchgate.net In another study, a reversed-phase ion-pairing HPLC method was adapted for the quality assessment of benzathine penicillin G, with test solutions prepared to a nominal concentration of 0.2 mg/mL for analysis. curtin.edu.aunih.gov The specificity of HPLC methods can be further confirmed using photodiode array (PDA) or mass spectrometry (MS) detectors to ensure peak purity. chromatographyonline.com

| Parameter | Condition/Value | Reference |

|---|---|---|

| Technique | Gradient Elution HPLC | researchgate.net |

| Column | End-capped octadecylsilane (B103800) bonded silica (B1680970) gel | researchgate.net |

| Mobile Phase A | 0.05 mol/L potassium dihydrogen phosphate (B84403) (pH 3.1) | researchgate.net |

| Mobile Phase B | Methanol | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | 220 nm | researchgate.net |

| LOD (Benzathine) | 2.5 ng | researchgate.net |

| LOD (Benzylpenicillin) | 0.6 ng | researchgate.net |

Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method, offering enhanced analytical power. nih.govhumanjournals.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prime example, combining the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry. slideshare.netiosrjournals.org This combination is particularly valuable for analyzing complex samples where chromatographic peaks may overlap or when trace-level quantification is required. kurabiotech.com

LC-MS/MS has been successfully used for the quantification of benzylpenicillin (from benzathine benzylpenicillin) in human plasma, demonstrating its utility in pharmacokinetic studies. who.intbjstd.org In one such method, the mass spectrometer operated in a negative electrospray ionization mode, monitoring the transition of the precursor ion (m/z 333.1) to the product ion (m/z 191.9) for benzylpenicillin. bjstd.org The development of these methods allows for the sensitive and robust monitoring of analytes in various biological matrices. nih.gov The use of tandem mass spectrometry (MS-MS) provides structural information through the fragmentation of molecular ions, which aids in the definitive identification of compounds. iosrjournals.org The ease of sample extraction and shorter run times make LC-MS/MS a suitable and expedient technology for the analysis of a broad range of compounds. nih.gov

| Analyte | Technique | Matrix | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|---|

| Benzylpenicillin (BPG) | LC-MS/MS | Human Plasma | 333.1 | 191.9 | bjstd.org |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Electrochemical Methods for Benzathine Cation Characterization and Detection

Electrochemical methods offer a sensitive and often low-cost alternative for the analysis of electroactive species. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the oxidation or reduction behavior of a compound at an electrode surface. mdpi.com These methods measure the current that results from an applied potential, providing information on the concentration and electrochemical properties of the analyte. mdpi.com

Research on related compounds demonstrates the utility of these techniques. For example, differential pulse voltammetry has been applied to the determination of Penicillin G at a boron-doped diamond electrode, achieving a limit of detection (LOD) of 0.23 µM and a limit of quantification (LOQ) of 1.5 µM. researchgate.net The development of novel electrode materials, such as chemically modified inkjet-printed electrodes, can significantly enhance the sensitivity and selectivity of detection. mdpi.com The investigation of the electrochemical properties of molecules like the benzathine cation can be integral to understanding structure-property relationships in the development of new materials. rsc.org

Microscopy Techniques for Characterization of Benzathine Cation Aggregates and Materials

Microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. For the benzathine cation, which is often part of a crystalline or amorphous solid formulation, these methods provide critical insights into particle size, shape, and surface characteristics.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography and morphology. anapath.chmdpi.com It is a powerful tool for characterizing the microstructure of materials. researchgate.net In research involving benzathine, SEM has been extensively used to study the physical form of benzathine-containing particles.

Studies have used SEM to examine solid dispersions of benzathine penicillin G with various hydrophilic carriers, observing the drug's crystalline state. core.ac.ukresearchgate.net Other research has shown SEM images of benzathine foscarnet (B613817) crystals, identifying them as needle-shaped with lengths around 100 µm. rsc.orgrsc.org SEM analysis of antibiotic-loaded microbeads revealed a spherical geometry and a compact structure. nih.gov Furthermore, SEM can be equipped with energy-dispersive X-ray spectroscopy (EDX), which allows for the elemental analysis of the sample, confirming the chemical composition of observed features like residual crystals in a sample. anapath.chrsc.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer scale. ecancer.orgmdpi.com It works by scanning a sharp tip over the sample surface, providing a three-dimensional topographic map. mdpi.com Beyond imaging, AFM can also probe the mechanical properties of materials, such as hardness, elasticity, and adhesion. mdpi.comnih.gov

In the context of benzathine research, AFM has been used to characterize nanocapsules containing benzathine cloxacillin, confirming the spherical and homogeneous nature of the particles. google.com The technique is valuable for providing quantitative information on surface properties like roughness, which can be crucial for optimizing drug formulations such as microcapsules. nih.gov AFM is considered a complementary technique to other forms of microscopy, offering unique insights into the nanoscale structure and physical properties of materials. nih.govbeilstein-journals.org

**chemical Reactivity and Stability Research of the Benzathine Cation**

Degradation Mechanisms under Controlled Chemical Conditions (Non-Environmental)

The stability of the benzathine cation is influenced by factors such as temperature, pH, and the presence of oxidizing or reactive agents. Under controlled laboratory conditions, several degradation pathways can be postulated based on the known chemistry of its structural components.

Safety data for N,N'-dibenzylethylenediamine indicate that it is stable under normal storage conditions but is reactive towards strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. spectrumchemical.comfishersci.com Upon thermal decomposition, hazardous products such as carbon oxides and nitrogen oxides are formed. spectrumchemical.comcdnisotopes.com

Oxidative Degradation: The secondary amine and benzylic C-H bonds in the benzathine cation are susceptible to oxidation. The oxidation of secondary amines can yield a variety of products, including hydroxylamines and nitrones. acs.orguomustansiriyah.edu.iq Specifically for benzylamines, oxidation can lead to the formation of imines, which can then be hydrolyzed to benzaldehyde (B42025) and the corresponding amine. researchgate.netkoreascience.kr Further oxidation of benzaldehyde can produce benzoic acid. nih.gov Studies on the oxidation of benzylamine (B48309) have shown that it can be converted to benzaldehyde or benzyl (B1604629) alcohol. askfilo.com The reaction with cetyltrimethylammonium permanganate (B83412), for instance, oxidizes substituted benzylamines to the corresponding aldimines. ias.ac.in The presence of a copper(II) catalyst in conjunction with dicarbonyl compounds can facilitate the oxidative deamination of benzylamine to benzaldehyde. nih.gov

A proposed pathway for the degradation of benzylamines during chlorination involves the formation of an imine, which then hydrolyzes to an aldehyde and a lower-order amine. rsc.org For a molecule like the benzathine cation, this could lead to the cleavage of the benzyl-nitrogen bond.

Thermal Degradation: Research on the thermal degradation of ethylenediamine (B42938), a core component of the benzathine structure, has identified pathways involving the formation of carbamates, which can then cyclize to form 2-imidazolidione or react with another ethylenediamine molecule to form ureas. researchgate.netsemanticscholar.orgrsc.org A study on fullerene-ethylenediamine dinitramide showed that it begins to decompose at 150°C, with a peak decomposition temperature of 203°C. energetic-materials.org.cn While this is a more complex system, it provides an indication of the thermal stability of the ethylenediamine moiety.

Hydrolytic Degradation: The benzathine cation itself, being an ammonium (B1175870) ion, is generally stable against hydrolysis. However, the covalent bonds within its structure, particularly the C-N bonds, can be cleaved under certain conditions, although this typically requires harsh conditions or enzymatic catalysis. For instance, the benzyl groups in benzylamine derivatives can be removed by hydrogenolysis. wikipedia.org

The following table summarizes the potential degradation products of the benzathine cation under different controlled chemical conditions, based on studies of its constituent parts.

| Condition | Potential Degradation Products | Reference |

| Strong Oxidation | Benzaldehyde, Benzoic Acid, Imines, Nitrones | acs.orguomustansiriyah.edu.iqresearchgate.netkoreascience.krnih.govaskfilo.comias.ac.inrsc.org |

| Thermal Decomposition | Carbon Oxides, Nitrogen Oxides, 2-Imidazolidione, Ureas | spectrumchemical.comcdnisotopes.comresearchgate.netsemanticscholar.orgrsc.orgenergetic-materials.org.cn |

| Chlorination | Benzaldehyde, Lower-order amines | rsc.org |

| Hydrogenolysis | Toluene (B28343), Ethylenediamine | wikipedia.org |

Kinetic and Mechanistic Studies of Chemical Reactions Involving the Benzathine Cation

Detailed kinetic and mechanistic studies specifically on the benzathine cation are not widely available in the scientific literature. However, insights can be gained from studies on its parent molecule and related compounds.

Reaction with Acids and Bases: The benzathine cation is formed by the protonation of the two secondary amine groups of N,N'-dibenzylethylenediamine. This is an acid-base reaction. Kinetic studies of proton transfer reactions involving amines and C-acids in acetonitrile (B52724) have been conducted, providing models for understanding the rates of such reactions. cdnsciencepub.com The reaction of ethylenediamine hydrochloride with calcium hydroxide (B78521) was found to be controlled by internal diffusion, with an activation energy of 30.89 kJ/mol. wjygy.com.cn

Oxidation Reaction Kinetics: The kinetics of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate were found to be first-order with respect to both the amine and the oxidizing agent. ias.ac.in A significant kinetic isotope effect was observed when the benzylic hydrogens were replaced with deuterium, indicating that the cleavage of the α-C-H bond is the rate-determining step. ias.ac.in The proposed mechanism involves the transfer of a hydride ion from the amine to the oxidant. ias.ac.in

Reaction with Carbon Dioxide: The kinetics of the reaction of CO2 with aqueous solutions of ethylenediamine have been studied using the stopped-flow technique. capes.gov.bracs.org The reaction rate increases with both amine concentration and temperature, and the zwitterion mechanism was used to correlate the rate constants. capes.gov.br The reaction of CO2 with the primary amine groups of diethylenetriamine (B155796) was found to be significantly faster than with the secondary amine group. researchgate.net

The table below presents kinetic data from studies on compounds analogous to the structural components of the benzathine cation.

| Reaction | Compound | Kinetic Parameter | Value | Conditions | Reference |

| Neutralization | Ethylenediamine Hydrochloride | Activation Energy | 30.89 kJ/mol | Reaction with Ca(OH)2 | wjygy.com.cn |

| Oxidation | Benzylamine (deuterated vs. non-deuterated) | Kinetic Isotope Effect (kH/kD) | 5.60 | With Cetyltrimethylammonium Permanganate at 293 K | ias.ac.in |

| Curing Process | Ethylenediamine Polyurea | Apparent Activation Energy | 36.81 kJ·mol-1 | Reaction with MDI and D-2000 | scientific.net |

Future Research Directions and Emerging Areas in Benzathine Cation Chemistry

The benzathine cation, formally N,N'-bis(phenylmethyl)-1,2-ethanediaminium, is a divalent organic cation derived from the protonation of N,N'-dibenzylethylenediamine. While historically significant in pharmaceutical formulations for its ability to form low-solubility salts with anionic drugs, the intrinsic chemistry of the benzathine cation itself presents numerous opportunities for future scientific exploration. Emerging research is beginning to look beyond its traditional role, investigating new synthetic pathways, employing advanced computational analysis, developing novel analytical techniques, and exploring its potential in non-clinical applications like advanced materials and chemical sensing.

Q & A

Q. How can the presence of Benzathine(1+) in a compound be confirmed experimentally?

- Methodological Answer : To confirm Benzathine(1+), combine spectroscopic and analytical techniques:

- Infrared (IR) Spectroscopy : Compare the IR spectrum of the compound with reference data (e.g., USP standards) to identify characteristic peaks for the benzathine moiety .

- Crystallinity Analysis : Use X-ray diffraction (XRD) to verify crystalline structure, as amorphous forms may indicate impurities or degradation .

- Benzathine Content Assay : Perform a quantitative test (e.g., acid-base titration or HPLC) to measure benzathine content, ensuring it falls within 20.0%–24.0% of the anhydrous compound mass .

- pH Testing : Prepare a suspension (1:10 ratio) and measure pH to ensure it aligns with the expected range (4.0–7.0) .

Q. What are the critical steps for synthesizing and characterizing a Benzathine(1+)-containing compound?

- Methodological Answer :

- Synthesis : Use a two-step ion-exchange reaction to replace the original cation (e.g., sodium) with Benzathine(1+). Monitor reaction completion via TLC or HPLC.

- Purification : Employ recrystallization in a non-polar solvent (e.g., ethyl acetate) to isolate the product.

- Characterization :

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N content) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns .

- Purity Assessment : Use HPLC with a UV detector (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. How can conflicting spectral data for Benzathine(1+)-containing compounds be resolved?

- Methodological Answer :

- Hypothesis Testing : Compare discrepancies against reference databases (e.g., NIST Chemistry WebBook) to identify artifacts or solvent interference .

- Cross-Validation : Use complementary techniques (e.g., NMR for structural elucidation and XRD for crystallinity) to reconcile data .

- Controlled Repeats : Re-run experiments under standardized conditions (e.g., humidity-controlled environments) to isolate variables .

Q. How to design stability studies for Benzathine(1+)-based formulations under varying environmental conditions?

- Methodological Answer :

- Stress Testing : Expose samples to accelerated degradation conditions (e.g., 40°C/75% RH for 6 months) and monitor:

- Chemical Stability : HPLC to detect degradation products (e.g., penilloic acid in penicillin derivatives) .

- Physical Stability : Dynamic light scattering (DLS) to assess particle aggregation .

- Data Analysis : Apply kinetic models (e.g., Arrhenius equation) to predict shelf life .

Q. What strategies optimize the synthesis yield of Benzathine(1+) salts in multi-step reactions?

- Methodological Answer :

- Reaction Optimization :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance ion mobility .

- Stoichiometry Adjustments : Maintain a 1.2:1 molar ratio of Benzathine(1+) precursor to the target anion to minimize side reactions .

- Workflow Design : Include in-line pH monitoring and automated temperature control to reduce batch variability .

Data Reporting and Reproducibility

Q. How should researchers document experimental procedures for Benzathine(1+) studies to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Describe synthesis steps, purification methods, and characterization techniques in the main manuscript, adhering to journal guidelines (e.g., ≤5 compounds in the main text, others in supplementary data) .

- Supporting Information : Provide raw spectral data (e.g., NMR, IR), crystallographic files, and statistical analysis scripts in machine-readable formats (e.g., .cif, .csv) .

- Hazard Notes : Flag hazardous steps (e.g., use of volatile solvents) with explicit warnings .

Q. What criteria validate the purity of Benzathine(1+) compounds in peer-reviewed research?

- Methodological Answer :

- Multi-Method Validation : Combine HPLC (for organic impurities), Karl Fischer titration (water content ≤5.0%), and ICP-MS (inorganic residues) .

- Reference Standards : Use USP-grade Benzathine(1+) salts (e.g., USP Cephapirin Benzathine RS) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.